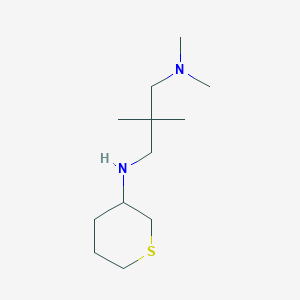
1-(4-Bromo-1H-indol-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1H-indol-5-YL)methanamine is an indole derivative, a class of compounds known for their diverse biological activities. . The compound features a bromine atom at the 4-position of the indole ring and a methanamine group at the 5-position, making it a unique and valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(4-Bromo-1H-indol-5-YL)methanamine typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Amination: The brominated indole is then subjected to amination at the 5-position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(4-Bromo-1H-indol-5-YL)methanamine can undergo various chemical reactions, including:
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1H-indol-5-YL)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1H-indol-5-YL)methanamine involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound can bind to serotonin receptors due to its structural similarity to serotonin, influencing neurotransmission and cell signaling.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cellular proliferation.
Comparación Con Compuestos Similares
1-(4-Bromo-1H-indol-5-YL)methanamine can be compared with other indole derivatives:
1-(4-Fluoro-1H-indol-5-YL)methanamine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Chloro-1H-indol-5-YL)methanamine: Contains a chlorine atom, which may result in different pharmacokinetic properties.
1-(4-Methyl-1H-indol-5-YL)methanamine: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
(4-bromo-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H,5,11H2 |
Clave InChI |
NFWIKEVEZYYCJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)


![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)

